REACTION_CXSMILES
|
[Li+].C[CH:3]([N-:5][CH:6]([CH3:8])[CH3:7])[CH3:4].[C:9](=O)([O:12][CH3:13])[O:10]C.[CH3:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21].C1C[O:25]CC1.C(C1C=CC=CC=1)C>C1COCC1>[CH2:15]([N:5]1[CH:6]([CH3:7])[CH2:8][CH:4]([C:9]([O:12][CH3:13])=[O:10])[C:3]1=[O:25])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:0.1,3.4.5|
|
Name
|
|
Quantity
|
6.85 g
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 30 minutes at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was warmed to room temperature
|
Type
|
STIRRING
|
Details
|
to stir for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with 1M aqueous HCl
|
Type
|
EXTRACTION
|
Details
|
extracted three times with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
The residue was purified on silica gel with EtOAc in hexanes
|
Type
|
CUSTOM
|
Details
|
to provide
|
Type
|
ADDITION
|
Details
|
a mixture of diastereomers A-2 as an amber oil
|
Type
|
CUSTOM
|
Details
|
The mixture was carried through the following sequence without separation
|
Type
|
CUSTOM
|
Details
|
LC/MS rt=1.62 min
|
Duration
|
1.62 min
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1C(C(CC1C)C(=O)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |